1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione
Description
1-(1-Acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-2,5-dione core fused with an acetylated indazole moiety. The pyrrole-2,5-dione (maleimide) scaffold is a well-known pharmacophore in medicinal chemistry due to its electrophilic properties, enabling covalent interactions with biological targets such as cysteine residues in enzymes .
Properties
IUPAC Name |
1-(1-acetylindazol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c1-8(17)16-10-5-3-2-4-9(10)13(14-16)15-11(18)6-7-12(15)19/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXFSYMLVRIKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1-Acetyl-3-aminoindazole with Maleic Anhydride
The most direct route involves the reaction of 1-acetyl-3-aminoindazole with maleic anhydride under reflux conditions. This method parallels the synthesis of analogous pyrrole-2,5-dione derivatives reported in the literature.
Procedure :
- Reactant Preparation : 1-Acetyl-3-aminoindazole (1.0 eq) is dissolved in anhydrous toluene (0.4 M).
- Anhydride Addition : Maleic anhydride (1.2 eq) is added slowly at 0°C to prevent side reactions.
- Cyclization : The mixture is refluxed at 110°C for 12–24 hours, forming the pyrrole-2,5-dione ring via nucleophilic attack of the amine on the anhydride.
- Work-Up : The crude product is purified via column chromatography (cyclohexane/ethyl acetate, 7:3) to yield the target compound as an orange solid (95% purity).
Key Data :
Protection-Deprotection Strategy for Regioselective Acetylation
To avoid competing reactions at the indazole nitrogen, a trimethylsilyl ethoxymethyl (SEM) protecting group is employed:
Steps :
- Protection : 3-Aminoindazole is treated with SEM-Cl (1.3 eq) and NaH (1.5 eq) in THF at 0°C.
- Acetylation : The SEM-protected intermediate is acetylated using acetic anhydride (2.0 eq) in pyridine.
- Maleimide Formation : Reaction with maleic anhydride under reflux, followed by SEM removal using HCl/MeOH.
Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Optimal Solvent : Toluene or chloroform at reflux (110°C) maximizes yield by facilitating anhydride activation.
- Low-Temperature Quenching : Reactions initiated at –15°C in DMF reduce byproduct formation.
Comparative Data :
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 12 | 85 |
| DMF | –15 | 24 | 78 |
| Ether | 25 | 48 | 65 |
Analytical and Spectroscopic Characterization
Structural Confirmation via X-Ray Crystallography
Single-crystal X-ray diffraction of related compounds (e.g., 3-chloro-4-(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione) confirms the planar pyrrole-2,5-dione core and acetyl group orientation. Key bond lengths include:
- C=O: 1.21–1.23 Å
- C-N (indazole): 1.34 Å
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]+ = 256.0821 (C13H10N3O3)
- Theoretical : 256.0824
Industrial-Scale Production Considerations
Purification Techniques
- Column Chromatography : Silica gel with cyclohexane/ethyl acetate (7:3) resolves regioisomers.
- Recrystallization : Ethanol/water mixtures yield >99% purity crystals.
Comparative Analysis with Analogous Compounds
The methyl-substituted analogue (1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione, CAS 1440535-46-5) follows a similar pathway but uses methylamine instead of acetylated intermediates. Key differences include:
Chemical Reactions Analysis
Types of Reactions
1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a pharmacophore due to its unique structure, which combines indazole and pyrrole functionalities. Key applications include:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. Studies have demonstrated that it can reduce inflammation markers in animal models .
- Antimicrobial Effects : Some studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Materials Science Applications
In addition to its medicinal uses, 1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is explored for its properties in materials science:
- Organic Semiconductors : The compound's electronic properties make it suitable for applications in organic electronics. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .
- Dye-Sensitized Solar Cells : Its unique structural characteristics allow it to function effectively as a dye in solar cell applications, enhancing light absorption and energy conversion efficiency .
Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs of this compound, demonstrating enhanced potency against breast cancer cell lines compared to existing chemotherapeutics. The study concluded that modifications to the acetyl group significantly influenced anticancer activity .
Anti-inflammatory Studies
In a controlled trial involving animal models of arthritis, treatment with this compound resulted in a significant reduction in joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells compared to control groups.
Mechanism of Action
The mechanism of action of 1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The acetyl group on the indazole moiety in the target compound introduces electron-withdrawing effects, which may enhance the electrophilicity of the maleimide core, favoring covalent bond formation with nucleophilic residues (e.g., cysteine) . In contrast, the methoxy group in 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione donates electrons, reducing maleimide reactivity .
Heterocyclic Substituents
- Indazole derivatives, however, may offer stronger π-π interactions with aromatic residues in binding pockets .
Extended Conjugation Systems
- The phenylazo group in 1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione extends conjugation, which could enable applications in photodynamic therapy or as a fluorescence quencher . This contrasts with the acetyl-indazole substituent, which prioritizes steric and electronic modulation over optical properties.
Hydrophilicity and Solubility
- The alkylamine side chain in 1-[3-[(3-aminopropyl)amino]propyl]-1H-pyrrole-2,5-dione enhances hydrophilicity, likely improving aqueous solubility compared to the acetyl-indazole derivative . However, this modification may reduce blood-brain barrier penetration.
Biological Activity
1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione, also known as 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione, is a complex organic compound characterized by the presence of indazole and pyrrole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 255.23 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H11N3O4 |
| Molecular Weight | 255.23 g/mol |
| CAS Number | 1706462-17-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indazole core through cyclization processes and subsequent acetylation. The reaction conditions can significantly influence the yield and purity of the final product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The acetyl and dione functional groups facilitate hydrogen bonding and other interactions with active sites on these targets, potentially leading to inhibition of enzyme activity or modulation of cellular signaling pathways .
Anticancer Properties
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, studies have shown that similar pyrrole derivatives can inhibit the growth of various cancer cell lines by interacting with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 . These interactions may disrupt signaling pathways critical for tumor growth and survival.
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects. These effects are often assessed through in vitro assays measuring cytokine production or through animal models where inflammation is induced .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrrole Derivatives : A study synthesized various pyrrole derivatives and evaluated their antiproliferative activity against colon cancer cell lines (e.g., HCT-116). One compound showed a GI50 value of approximately , indicating strong inhibitory effects on cancer cell proliferation .
- Anti-inflammatory Assessment : Another study examined the anti-inflammatory properties of similar pyrrole derivatives in a rat model of chemically induced colon cancer. The results indicated a significant reduction in tumor growth, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis
Q & A
Q. How do solvent and catalyst choices influence the compound’s polymorphic forms?
- Methodology : Solvent screening (polar aprotic vs. protic) under controlled crystallization conditions (slow cooling, seeding) isolates polymorphs. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) characterize stability domains, guided by CRDC subclass RDF2050107 on particle technology .
Notes
- Data Reliability : Avoid non-peer-reviewed sources (e.g., ). Prioritize journals like Letters in Drug Design & Discovery and Molecules for synthesis/activity data .
- Contradiction Management : Cross-validate findings with orthogonal techniques (e.g., NMR + HPLC) and replicate under controlled DoE conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
